molecular formula C11H12O B13799372 o-Allylacetophenone

o-Allylacetophenone

Cat. No.: B13799372
M. Wt: 160.21 g/mol
InChI Key: ZJYHGYBYEYRQGU-UHFFFAOYSA-N
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Description

o-Allylacetophenone is an organic compound that belongs to the class of acetophenones It is characterized by the presence of an allyl group attached to the ortho position of the acetophenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

o-Allylacetophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of allylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

o-Allylacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert this compound to alcohols or alkanes.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reactions may involve reagents like bromine or chlorine under controlled conditions.

Major Products Formed

The major products formed from these reactions include epoxides, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

o-Allylacetophenone has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antifungal and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent.

    Industry: this compound is used in the production of fragrances, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of o-Allylacetophenone involves its interaction with various molecular targets and pathways. For example, in biological systems, it may inhibit specific enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Acetophenone: A simpler analog without the allyl group.

    o-Nitroacetophenone: Contains a nitro group at the ortho position instead of an allyl group.

    o-Methoxyacetophenone: Features a methoxy group at the ortho position.

Uniqueness

o-Allylacetophenone is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs

Properties

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

1-(2-prop-2-enylphenyl)ethanone

InChI

InChI=1S/C11H12O/c1-3-6-10-7-4-5-8-11(10)9(2)12/h3-5,7-8H,1,6H2,2H3

InChI Key

ZJYHGYBYEYRQGU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1CC=C

Origin of Product

United States

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